N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a piperidine ring and a quinoxaline ring, connected in a spiro configuration . The “N-(2-Methoxyethyl)” part suggests that a methoxyethyl group is attached to a nitrogen atom, possibly in the piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium have been synthesized through alkylation of secondary and tertiary amines and anion exchange . Another related compound, 2’-O-(2-methoxyethyl) oligonucleotide, has been synthesized using reversible addition fragmentation transfer (RAFT) polymerization .Scientific Research Applications
Receptor Ligand Research
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is studied in the context of receptor ligand research. It is part of a series of spiropiperidines investigated for their affinity for σ1- and σ2-receptors. These compounds, including this compound, are synthesized and tested for receptor binding capabilities, particularly in guinea pig brain and rat liver membrane preparations. A benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 are found beneficial for high σ1-receptor affinity (Maier & Wünsch, 2002).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound is a component in the synthesis of novel spiro-annelated pyrrole-containing heterocyclic systems. These systems are synthesized through interactions between aromatic amines and 4-oxopiperidines, demonstrating the compound's role in facilitating the formation of complex heterocyclic structures (Artico et al., 1992).
Synthesis of Spiropiperidine Scaffolds
The compound is also involved in the synthesis of attractive spiropiperdine scaffolds. This includes processes like intramolecular acyl transfer in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines], showcasing its utility in the development of new chemical frameworks (Méndez & Kouznetsov, 2011).
Synthesis of Piperidine-Quinoline Derivatives
Research in the synthesis of 1-Substituted Spiro [piperidine-4, 4'(3'H)-quinazolin]-2'(1'H)-one derivatives involves the compound, particularly in the context of cyclization reactions with halogens. This demonstrates its relevance in the synthesis of structurally diverse piperidine-quinoline derivatives (Takai et al., 1988).
Multi-Component Synthesis
The compound plays a role in multi-component synthesis, particularly in the formation of novel hybrid spiroheterocycles in ionic liquid. This exemplifies its importance in facilitating complex synthetic reactions for the creation of diverse molecular structures (Rajesh et al., 2012).
Properties
IUPAC Name |
N-(2-methoxyethyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-20-11-10-17-14-15(6-8-16-9-7-15)19-13-5-3-2-4-12(13)18-14/h2-5,16,19H,6-11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKOROQLGIVSHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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